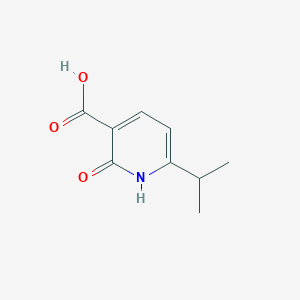

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

CAS No.: 98483-00-2

Cat. No.: VC2229827

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98483-00-2 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H11NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h3-5H,1-2H3,(H,10,11)(H,12,13) |

| Standard InChI Key | ZQOMVYJXWOMHKP-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C(=O)N1)C(=O)O |

| Canonical SMILES | CC(C)C1=CC=C(C(=O)N1)C(=O)O |

Introduction

Chemical Properties

Structural Characteristics

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid features a substituted pyridine ring with several key functional groups that contribute to its chemical behavior:

-

A pyridine ring as the core structure, providing aromaticity and basic properties

-

An isopropyl group at position 6, contributing to lipophilicity and steric effects

-

A carbonyl group at position 2, creating the 2-pyridone structure which alters the electronic distribution within the ring

-

A carboxylic acid group at position 3, providing acidic properties and potential for derivatization through various chemical reactions

The dihydro form indicates partial saturation of the pyridine ring, specifically at the nitrogen and C2 positions, creating the lactam structure characteristic of 2-pyridones. This structural arrangement significantly influences the compound's chemical reactivity and potential biological interactions.

Physical Properties

Based on its structure and experimental data available, 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid possesses the following physical properties:

The presence of both a carboxylic acid group and a lactam structure suggests that the compound exhibits interesting acid-base properties and could form salts with appropriate bases, enhancing its solubility profile in various solvents.

Chemical Reactivity

The functional groups present in 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid contribute to its diverse chemical reactivity:

-

Carboxylic acid reactions:

-

Esterification to form esters with alcohols

-

Amidation to form amides with amines

-

Salt formation with bases

-

Decarboxylation under specific conditions

-

-

Pyridone ring reactions:

-

N-alkylation at the lactam nitrogen

-

C-substitution reactions at available positions

-

Ring transformations and modifications

-

Potential tautomerization between lactam and lactim forms

-

This reactivity profile makes 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid a valuable building block for synthesizing more complex molecules with potential pharmaceutical applications.

Synthesis and Preparation

Synthetic Routes

From the available data, a well-documented synthesis route for 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves the hydrolysis of 3-Cyano-6-isopropyl-2(1H)-pyridinone . This approach represents a common strategy for introducing carboxylic acid functionalities via the hydrolysis of nitrile groups under acidic conditions.

Detailed Synthesis Procedure

The synthesis of 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, as described in the available literature, proceeds through the following steps:

-

Starting material preparation: 3-Cyano-6-isopropyl-2(1H)-pyridinone (2.92 g, 18.0 mmol) is obtained from preceding synthetic steps

-

Hydrolysis reaction: The starting material is dissolved in hot 50% v/v sulfuric acid (45 mL) and refluxed for 3 hours

-

Work-up procedure: After cooling to ambient temperature, the reaction mixture is poured into 200 mL of ice water

-

Isolation: The resulting precipitate is collected by filtration, washed with water, then air-dried followed by vacuum drying

-

Final product: The title compound is obtained as a white solid (2.83 g) with a yield of 87%

This synthetic approach demonstrates high efficiency with an 87% yield, suggesting a reliable method for preparing the target compound in good purity.

Reaction Mechanism

The hydrolysis of the nitrile group to form the carboxylic acid likely proceeds through the following mechanism:

-

Protonation of the nitrile nitrogen by sulfuric acid

-

Nucleophilic attack by water on the activated nitrile carbon

-

Formation of an amide intermediate

-

Further hydrolysis of the amide to the carboxylic acid with elimination of ammonia

This mechanism is consistent with the general acid-catalyzed hydrolysis of nitriles and represents a fundamental transformation in organic chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectrum of 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid provides valuable structural information that confirms its chemical identity:

1H NMR (300 MHz, CDCl3) δ 13.67 (s, 1H), 12.75 (br s, 1H), 8.56 (d, 1H, J=7.5 Hz), 6.56 (dd, 1H, J=7.6 Hz, 1.6 Hz), 3.02 (septet, 1H, J=6.9 Hz), 1.41 (s, 3H), 1.39 (s, 3H) .

This spectral data can be interpreted as follows:

| Signal (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (Hz) |

|---|---|---|---|---|

| 13.67 | singlet | 1H | Carboxylic acid proton | - |

| 12.75 | broad singlet | 1H | Pyridone NH | - |

| 8.56 | doublet | 1H | Aromatic proton (C4-H) | J=7.5 |

| 6.56 | doublet of doublets | 1H | Aromatic proton (C5-H) | J=7.6, 1.6 |

| 3.02 | septet | 1H | Isopropyl CH | J=6.9 |

| 1.41 | singlet | 3H | Isopropyl CH3 | - |

| 1.39 | singlet | 3H | Isopropyl CH3 | - |

The downfield signals at δ 13.67 and 12.75 ppm are characteristic of the carboxylic acid and lactam NH protons, respectively, indicating their highly deshielded nature due to the adjacent electronegative atoms and potential for hydrogen bonding. The aromatic protons appear at δ 8.56 and 6.56 ppm, while the isopropyl group gives rise to a distinctive septet at δ 3.02 ppm and two closely spaced singlets at δ 1.41 and 1.39 ppm for the methyl groups.

Spectroscopic Analysis Applications

Spectroscopic characterization of 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid serves several important purposes:

-

Structure verification: Confirming the successful synthesis of the target compound

-

Purity assessment: Detecting potential impurities or side products

-

Conformational analysis: Providing insights into the molecular conformation in solution

-

Reaction monitoring: Tracking the progress of synthetic transformations

These applications highlight the importance of spectroscopic techniques in the comprehensive characterization of heterocyclic compounds.

While these comparisons suggest potential bioactivities, it should be emphasized that actual biological evaluation of 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid would be necessary to definitively establish its biological properties.

Structure-Activity Relationships

Key Molecular Determinants

The biological activity of 2-pyridone derivatives is often influenced by specific structural features, which can be analyzed in the context of 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid:

-

The Isopropyl Group: The isopropyl substituent at position 6 likely contributes to the compound's lipophilicity, potentially affecting membrane permeability and binding to hydrophobic pockets in biological targets. The branched nature of this group introduces specific steric constraints that can influence molecular recognition.

-

The 2-Pyridone Moiety: This structural feature often serves as a hydrogen bond donor/acceptor in interactions with biological targets, contributing to binding affinity and specificity. The lactam structure creates a specific electronic distribution within the ring that differentiates it from simple pyridine derivatives.

-

The Carboxylic Acid Group: Positioned at carbon 3, this functional group can participate in ionic interactions, hydrogen bonding, and potentially covalent bonding with nucleophilic residues in proteins. Its acidic nature also influences the compound's pharmacokinetic properties, including solubility and membrane permeability.

Research Applications and Future Directions

Synthetic Building Block Applications

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can serve as a valuable building block in organic synthesis:

-

As a precursor for more complex heterocyclic systems through derivatization of the carboxylic acid group

-

As a scaffold for constructing compound libraries for drug discovery

-

As a starting material for creating bioconjugates through coupling with biomolecules

The defined substitution pattern of the compound provides a platform for systematic modifications aimed at specific synthetic targets.

Future Research Directions

Several promising research directions could further explore the properties and applications of 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid:

-

Comprehensive biological screening to identify specific activities against various targets

-

Structure-activity relationship studies through systematic modification of the core structure

-

Crystal structure determination to elucidate precise three-dimensional conformation

-

Investigation of metal complexation properties due to the presence of potential coordination sites

-

Development of synthetic methodologies for accessing derivatives with enhanced properties

These research directions would contribute to a more comprehensive understanding of this compound and potentially lead to practical applications in medicinal chemistry or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume